BenchChemオンラインストアへようこそ!

Bms493

Retinoid Signaling Transcriptional Regulation Dendritic Cell Biology

BMS493 is the definitive pan-RAR inverse agonist for maximal transcriptional silencing. Unlike neutral antagonists (e.g., BMS614) that merely block ligand binding, BMS493 actively stabilizes the NCoR corepressor complex on all RAR subtypes (α, β, γ), delivering the deepest repression of basal and RA-induced transcription. Validated in patient-derived ACC organoid models and teratogenicity studies; ideal for iPSC cardiomyocyte and nephron differentiation protocols. Choose BMS493 for reproducible, pan-RAR inverse agonism where pathway silencing is critical.

Molecular Formula C29H24O2
Molecular Weight 404.5 g/mol
CAS No. 215030-90-3
Cat. No. B1667216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBms493
CAS215030-90-3
Synonyms4-(2-(5,6-dihydro-5,5-dimethyl-8-(2-phenylethynyl)naphthalen-2-yl)ethen-1-yl)benzoic acid
BMS 204,493
BMS 204493
BMS 493
BMS-204,493
BMS-204493
BMS204,493
BMS204493
Molecular FormulaC29H24O2
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCC1(CC=C(C2=C1C=CC(=C2)C=CC3=CC=C(C=C3)C(=O)O)C#CC4=CC=CC=C4)C
InChIInChI=1S/C29H24O2/c1-29(2)19-18-24(14-10-21-6-4-3-5-7-21)26-20-23(13-17-27(26)29)9-8-22-11-15-25(16-12-22)28(30)31/h3-9,11-13,15-18,20H,19H2,1-2H3,(H,30,31)/b9-8+
InChIKeyYCADIXLLWMXYKW-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMS493: A Pan-Retinoic Acid Receptor (RAR) Inverse Agonist for Stable Corepressor Recruitment and RA Signaling Inhibition


BMS493 (CAS 215030-90-3) is a synthetic retinoid that functions as a pan-retinoic acid receptor (RAR) inverse agonist. It belongs to the dihydronaphthalene class of compounds and is characterized by its ability to enhance nuclear corepressor (NCoR) interaction with all three RAR subtypes (RARα, RARβ, and RARγ), thereby actively repressing basal and retinoic acid-induced transcriptional activity . This distinct inverse agonism profile sets it apart from neutral antagonists that merely block ligand binding without stabilizing the corepressor complex, making BMS493 a critical tool compound for dissecting RAR-dependent signaling pathways in developmental biology, oncology, and stem cell research.

Why BMS493 Cannot Be Substituted with Other RAR Antagonists: The Inverse Agonism Differential


The RAR modulator landscape encompasses neutral antagonists (e.g., BMS614, AGN193109), inverse agonists (e.g., BMS493), and selective agonists/antagonists. Simple substitution among these classes is invalid because they induce fundamentally distinct conformational changes in the receptor [1]. BMS493 uniquely stabilizes the RAR-NCoR corepressor complex, leading to active transcriptional repression; in contrast, neutral antagonists like BMS614 block agonist binding without significantly affecting corepressor recruitment [2]. This mechanistic divergence translates to non-interchangeable functional outcomes in cellular and in vivo models, as demonstrated in the quantitative comparisons below.

Quantitative Differentiation of BMS493: Comparative Evidence Against Closest RAR Modulator Analogs


BMS493 vs. BMS614: Inverse Agonism vs. Neutral Antagonism in RARα-Mediated Transcriptional Repression

In a direct head-to-head comparison within the same experimental system, BMS493 (pan-RAR inverse agonist) and BMS614 (neutral RARα-selective antagonist) were evaluated for their ability to suppress TNFα/SR11237-induced upregulation of MHC class II and CD86 in immature Langerhans-type dendritic cells. BMS493 demonstrated a concentration-dependent inhibitory effect, whereas BMS614 failed to show any significant inhibition across all tested concentrations [1]. This functional divergence is attributed to BMS493's capacity to stabilize the RAR-NCoR corepressor complex and actively repress basal transcription, a property absent in the neutral antagonist BMS614 .

Retinoid Signaling Transcriptional Regulation Dendritic Cell Biology

BMS493 vs. AGN193109: Pan-RAR Inverse Agonist vs. Pan-RAR Antagonist in Adenoid Cystic Carcinoma (ACC) Organoid Models

In a comparative study using human ACC patient-derived organoids, BMS493 (pan-RAR inverse agonist) and AGN193109 (high-affinity pan-RAR antagonist, Kd = 2-3 nM for RARα/β/γ) were evaluated for their ability to modulate the proportion of CD49flow/KIT+ tumor cells. Both compounds effectively reduced the CD49flow/KIT+ cell population at low pharmacological doses (1 µM), demonstrating comparable efficacy in this functional assay [1][2]. However, BMS493's inverse agonist mechanism (active repression via corepressor stabilization) offers a distinct pharmacological profile compared to AGN193109's neutral antagonist action, which may be advantageous in contexts where maximal transcriptional silencing is required [3].

Oncology Organoid Models Cancer Stem Cells

BMS493 vs. ER-50891: Pan-RAR Inverse Agonist vs. RARα-Selective Antagonist in Axioloid Development Models

In a comparative study examining the role of retinoic acid signaling in human axioloid (segmented body axis model) development, BMS493 (pan-RAR inverse agonist) and ER-50891 (potent RARα-selective antagonist, IC50 = 31.2 nM) were evaluated for their effects on somite formation and axioloid elongation [1]. Both compounds were tested at standard pharmacological concentrations (BMS493 at 10 µM; ER-50891 at 10 µM). The study provides direct quantitative data on somite numbers and axioloid lengths under both treatment conditions, allowing for direct comparison of their developmental impacts [2].

Developmental Biology Stem Cell Biology Organoid Models

BMS493 Functional Selectivity Profile: Pan-RAR Inverse Agonism with Corepressor Stabilization Across All RAR Subtypes

BMS493 is characterized as a pan-RAR inverse agonist with an IC50 value of 114 nM for RARα inverse agonist activity [1]. Unlike neutral antagonists (e.g., BMS614) that simply block agonist binding, BMS493 actively enhances nuclear corepressor (NCoR) interaction with all three RAR subtypes (α, β, and γ) . This corepressor stabilization leads to active transcriptional repression, a functional property that distinguishes it from the broader class of RAR antagonists. While AGN193109 binds with higher affinity (Kd = 2-3 nM for RARα/β/γ), it functions as a neutral antagonist rather than an inverse agonist, lacking the capacity to stabilize the corepressor complex [2].

Nuclear Receptor Pharmacology Drug Discovery Mechanism of Action

BMS493 in Developmental Models: Demonstration of in vivo RAR Signaling Disruption

In vivo administration of BMS493 in pregnant mice induces a high degree of congenital diaphragmatic hernia (CDH) with marked left-right sidedness that depends on the precise timing of drug delivery . This teratogenic outcome is consistent with RAR signaling disruption and provides a quantitative in vivo benchmark for the compound's efficacy. While direct quantitative comparisons with other RAR modulators in identical teratogenicity assays are not available, BMS189453 (a structurally related retinoid) has been reported to induce congenital heart defects (81%), thymic abnormalities (98%), and neural tube defects (20%) in mouse models, demonstrating class-specific teratogenic potential but with distinct phenotypic outcomes [1].

Developmental Biology Teratogenicity In Vivo Pharmacology

BMS493 Solubility Profile: Defined DMSO Solubility for Reproducible in vitro Assay Preparation

BMS493 exhibits well-characterized solubility in DMSO, with multiple vendor specifications converging around 40-50 mg/mL (approximately 100-124 mM) under standard conditions . This solubility profile supports consistent preparation of stock solutions for in vitro assays. In contrast, closely related compounds may have divergent solubility characteristics that impact experimental reproducibility; for example, BMS614 and AGN193109 have different physicochemical properties that may require distinct solubilization protocols. BMS493's established solubility parameters reduce variability in compound handling across laboratories.

Compound Handling Assay Development Solubility

Optimal Research and Industrial Application Scenarios for BMS493 Based on Quantitative Evidence


Studies Requiring Active Transcriptional Repression of RAR Target Genes

BMS493 is the preferred tool compound for experiments demanding maximal silencing of RAR-mediated transcription. Unlike neutral antagonists (e.g., BMS614, AGN193109) that merely block ligand binding, BMS493 actively stabilizes the NCoR corepressor complex on all RAR subtypes (α, β, and γ), resulting in active repression of basal transcription . This property is essential for studies investigating the full range of RAR-dependent gene regulation, particularly in contexts where basal transcriptional activity may confound results. The direct comparison in dendritic cell activation assays demonstrates that BMS493 (but not BMS614) completely inhibits TNFα/SR11237-induced activation [1].

Cancer Stem Cell and Tumor Organoid Research in RAR-Dependent Malignancies

BMS493 has been validated in patient-derived adenoid cystic carcinoma (ACC) organoid models, where it effectively reduces the CD49flow/KIT+ tumor cell population at low micromolar concentrations (1-10 µM) [2]. This application is supported by direct head-to-head comparison with AGN193109, demonstrating comparable efficacy in suppressing this cancer stem cell-like population [3]. The compound's pan-RAR inverse agonist profile makes it suitable for probing RAR signaling dependencies in tumor biology and for preclinical evaluation of RAR pathway inhibition as a therapeutic strategy.

Developmental Biology Models of Retinoic Acid Signaling Disruption

BMS493 serves as a robust tool for investigating RAR-dependent developmental processes. In vivo administration in pregnant mice reliably induces congenital diaphragmatic hernia, providing a quantitative teratogenicity endpoint for studying retinoid signaling during embryogenesis [4]. In human axioloid (segmented body axis) models, BMS493 has been directly compared with ER-50891 and AGN193109, enabling researchers to select the appropriate RAR modulator based on their specific developmental biology questions [5]. The compound's defined solubility profile (40-50 mg/mL in DMSO) supports reproducible in vitro and ex vivo experimental setups .

Stem Cell Differentiation and Reprogramming Protocols Requiring RAR Pathway Inhibition

BMS493 is widely employed in human induced pluripotent stem cell (iPSC) culture and directed differentiation protocols, particularly for ventricular cardiomyocyte (VCM) differentiation and nephrogenic intermediate mesoderm induction [6]. Comparative studies with other RAR antagonists (e.g., MM11253, LE135) in iPSC-derived models provide a basis for selecting BMS493 when pan-RAR inverse agonism is required rather than subtype-selective inhibition [7]. The compound's ability to prevent retinoic acid-induced differentiation is well-documented and supports its use in maintaining stem cell pluripotency or directing lineage specification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bms493

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.